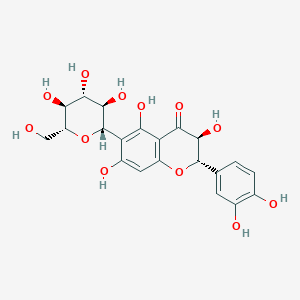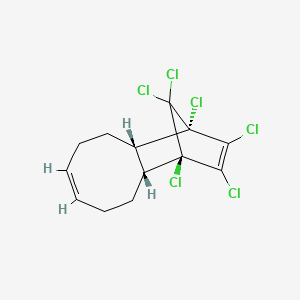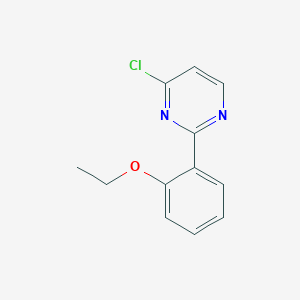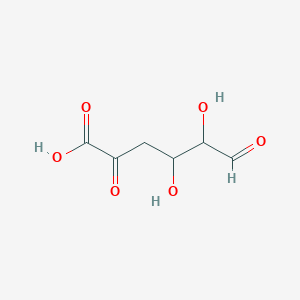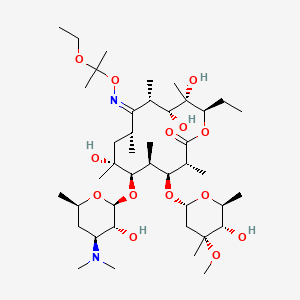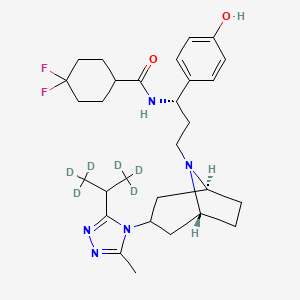
4-Hydroxyphenyl Maraviroc-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl Maraviroc-d6: is a deuterated analog of 4-Hydroxyphenyl Maraviroc, which is a metabolite of Maraviroc. Maraviroc is a CCR5 antagonist used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is particularly useful in research for tracing the pharmacokinetics and dynamics of Maraviroc without interference from non-deuterated forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Hydroxyphenyl Maraviroc-d6 involves the incorporation of deuterium atoms into the structure of 4-Hydroxyphenyl Maraviroc. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated aromatic compound under palladium catalysis .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: : 4-Hydroxyphenyl Maraviroc-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-Hydroxyphenyl Maraviroc-d6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Maraviroc in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl Maraviroc-d6 is similar to that of Maraviroc. Maraviroc is a selective, slowly reversible antagonist of the CCR5 receptor. By binding to CCR5, Maraviroc prevents the interaction between HIV-1 gp120 and the receptor, thereby inhibiting the entry of the virus into CD4+ cells. This action blocks the viral replication cycle at an early stage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: The parent compound, used in the treatment of HIV-1 infection.
4-Hydroxyphenyl Maraviroc: The non-deuterated analog, also a metabolite of Maraviroc.
Other CCR5 Antagonists: Compounds like Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and side effects.
Uniqueness: : 4-Hydroxyphenyl Maraviroc-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal candidate for detailed pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing valuable insights into the behavior of Maraviroc in biological systems .
Propriétés
Formule moléculaire |
C29H41F2N5O2 |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1/i1D3,2D3 |
Clé InChI |
FWOMXCBURQJRQH-KKZUANEFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
SMILES canonique |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


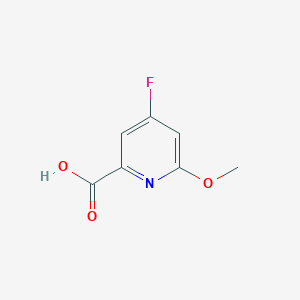
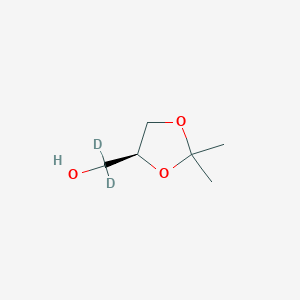



![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

